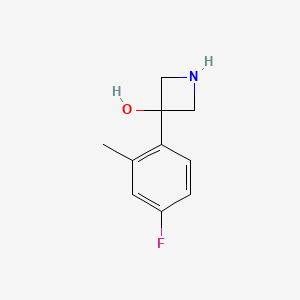

3-(4-Fluoro-2-methylphenyl)azetidin-3-ol

Description

Overview of Azetidine (B1206935) Ring System Importance in Chemical Research

The azetidine ring is a cornerstone motif in modern chemical research, appearing in numerous natural products and pharmacologically active molecules. rsc.org Its importance stems from a unique balance of stability and reactivity, which provides a versatile platform for the construction of complex molecular architectures. rsc.org Unlike the more reactive three-membered aziridines and the more stable five-membered pyrrolidines, azetidines occupy a "sweet spot" of chemical reactivity that allows for selective ring-opening reactions under specific conditions while remaining robust enough for multi-step synthetic sequences.

Four-membered heterocycles like azetidine are characterized by significant ring strain, a consequence of deviations from ideal bond angles and torsional strain. The approximate ring strain energy for azetidine is 25.4 kcal/mol. This stored energy is a key driver of its reactivity. rsc.org This inherent strain facilitates a variety of chemical transformations, including ring-opening reactions, that are not readily accessible with less strained, larger ring systems. beilstein-journals.orguni-mainz.deresearchgate.netnih.gov This "build and release" strategy, where the strained ring is constructed and then selectively opened, provides an efficient pathway to densely functionalized acyclic molecules. beilstein-journals.orguni-mainz.deresearchgate.netnih.gov

Table 1: Comparative Ring Strain Energies

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

| Aziridine (B145994) | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine (B122466) | 5 | 5.4 |

Azetidines are highly valued as versatile building blocks in organic synthesis. rsc.orgorganic-chemistry.org Their rigid, three-dimensional structure makes them attractive scaffolds for drug design, where conformational control is crucial for optimizing interactions with biological targets. researchgate.net The nitrogen atom within the ring provides a convenient handle for further functionalization. Synthetic chemists have developed numerous methods for the preparation and modification of the azetidine core, enabling its incorporation into a wide array of complex molecules, including pharmaceuticals, agrochemicals, and materials. organic-chemistry.orgacs.orgnih.gov

Specific Context of 3-Azetidinols in Heterocyclic Synthesis

Within the broader class of azetidines, 3-azetidinols are particularly significant intermediates. The presence of a hydroxyl group at the C3 position provides a key functional handle for subsequent chemical modifications, such as oxidation to the corresponding azetidin-3-one (B1332698), etherification, or substitution reactions. nih.govcolab.wschemicalbook.com The synthesis of 3-aryl-3-azetidinols can be achieved through various methods, including the photochemical Norrish-Yang cyclization of α-aminoacetophenones. beilstein-journals.orguni-mainz.deresearchgate.netnih.govresearchgate.net This method provides a direct route to the strained azetidinol (B8437883) core from readily available starting materials. beilstein-journals.orguni-mainz.deresearchgate.netnih.gov

The structure of 3-(4-Fluoro-2-methylphenyl)azetidin-3-ol features several key peculiarities. The azetidine ring itself is not planar but exists in a puckered conformation to relieve some of the inherent ring strain. nih.gov The C3 carbon atom, bearing both a hydroxyl group and the substituted phenyl ring, is a stereocenter. This introduces the possibility of enantiomers, which can have distinct biological activities. The relative orientation of the substituents on the puckered ring is a critical stereochemical feature. nih.gov Furthermore, the interaction between the fluorine atom on the aromatic ring and the nitrogen atom of the azetidine can influence the preferred conformation of the molecule, particularly in its protonated form. researchgate.net

The incorporation of fluorine into aromatic systems is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties. tandfonline.comdoaj.org Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere for a hydrogen atom. tandfonline.com

Key implications of fluorine substitution include:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Substituting hydrogen with fluorine at a metabolically labile position on an aromatic ring can block oxidative metabolism, thereby increasing the compound's half-life. tandfonline.com

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes. nih.gov

pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This can alter the ionization state of a molecule at physiological pH, impacting its solubility and receptor binding affinity.

Binding Interactions: Fluorine can participate in favorable non-covalent interactions with protein targets, such as dipole-dipole interactions and weak hydrogen bonds. nih.gov The introduction of fluorine can also alter the quadrupole moment of the aromatic ring, influencing its π-stacking interactions. acs.org

The specific placement of the fluoro and methyl groups on the phenyl ring of this compound creates a distinct electronic and steric profile that can be exploited in further chemical synthesis and drug design.

Research Findings on this compound and Related Analogues

While specific, in-depth research articles focusing solely on this compound are not prevalent in publicly accessible literature, its structure suggests it is a valuable building block in medicinal chemistry research, likely for the synthesis of more complex molecules. Data for this compound and closely related analogues are primarily found in chemical supplier databases and patents, which underscores its role as a synthetic intermediate.

For instance, the closely related compound 3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol is commercially available and has the following properties: bldpharm.comchemicalbook.com

Table 2: Properties of Analogue Compound: 3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol

| Property | Value |

| CAS Number | 1697484-73-3 |

| Molecular Formula | C11H14FNO |

| Molecular Weight | 195.23 g/mol |

| Predicted Boiling Point | 341.6±42.0 °C |

The synthesis of such 3-aryl-azetidinols generally involves the addition of an appropriate Grignard or organolithium reagent to a protected azetidin-3-one, or as mentioned, through photochemical methods like the Yang cyclization. beilstein-journals.orgresearchgate.net The presence of the fluorinated and methylated phenyl group makes this compound a precursor for creating molecules with specific steric and electronic properties designed to interact with biological targets.

Structure

3D Structure

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

3-(4-fluoro-2-methylphenyl)azetidin-3-ol |

InChI |

InChI=1S/C10H12FNO/c1-7-4-8(11)2-3-9(7)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3 |

InChI Key |

ONXNKSYFEAJCSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2(CNC2)O |

Origin of Product |

United States |

Chemical Reactivity and Advanced Transformations of 3 4 Fluoro 2 Methylphenyl Azetidin 3 Ol

Reactions at the Azetidine (B1206935) Ring System

The reactivity of the azetidine ring in 3-(4-fluoro-2-methylphenyl)azetidin-3-ol and related scaffolds is dominated by reactions that relieve its inherent strain. These transformations include ring-opening reactions, cycloadditions, and rearrangements, each offering a pathway to structurally diverse and complex molecules.

The approximately 25.4 kcal/mol of ring strain in the azetidine ring is a key factor governing its reactivity, making it susceptible to cleavage under various conditions. This strain-release-driven reactivity is a cornerstone of azetidine chemistry, enabling the synthesis of a wide array of acyclic and larger heterocyclic structures.

The azetidine ring, particularly when activated as an azetidinium ion, is an excellent electrophile that can be opened by a wide range of nucleophiles. The presence of the 3-hydroxyl group can influence the reactivity and regioselectivity of these reactions. Lewis acids are often employed to activate the azetidine nitrogen, facilitating nucleophilic attack.

The nucleophilic ring-opening of azetidiniums can proceed with various substitution patterns at C2, C3, and C4, often in a stereoselective and regioselective manner to produce functionalized linear amines. nih.gov For N-activated azetidines, such as N-sulfonyl derivatives, Lewis acids like BF3·OEt2 can mediate a highly regioselective SN2-type ring-opening with tetraalkylammonium halides to furnish 1,3-haloamines in excellent yields. acs.org Similarly, Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols provides a route to 1,3-amino ethers. iitk.ac.in

Under transition metal-free conditions, intramolecular ring-opening of azetidines can be achieved using a mild base like cesium carbonate. This approach is applicable to a variety of heteroatom nucleophiles. acs.org The reaction of 3-arylaziridine-2-carboxylic esters, a related strained ring system, with nucleophiles like benzenethiol (B1682325) and indole (B1671886) is catalyzed by boron trifluoride etherate. colab.ws

The following table summarizes representative examples of nucleophilic ring-opening reactions on azetidine and aziridine (B145994) scaffolds.

| Substrate Type | Nucleophile | Conditions | Product Type |

|---|---|---|---|

| N-Sulfonylazetidines | Halides (from tetraalkylammonium salts) | BF3·OEt2, CH2Cl2 | 1,3-Haloamines |

| 2-Aryl-N-tosylazetidines | Alcohols | Lewis Acid (e.g., Cu(OTf)2) | 1,3-Amino ethers |

| Substituted Azetidines | Intramolecular N, O, S nucleophiles | Cs2CO3, DMF | Fused heterocyclic systems |

| 3-Arylaziridine-2-carboxylates | Benzenethiol, Indole | BF3·OEt2 | β-functionalized α-amino acid derivatives |

The outcome of nucleophilic ring-opening reactions of unsymmetrically substituted azetidines is governed by a combination of steric and electronic factors. For N-activated azetidines, the ring-opening often proceeds via an SN2-type pathway. iitk.ac.in This mechanism is supported by the formation of chiral haloamines with excellent enantiomeric and diastereomeric ratios when chiral aziridines are used. acs.org

In the case of 2-aryl-N-tosylazetidines, Lewis acid-mediated ring-opening with alcohols is highly regioselective, with the nucleophile attacking the benzylic C2 position. iitk.ac.in This regioselectivity is attributed to the stabilization of the positive charge buildup at the benzylic carbon in the transition state. The stereochemical outcome is typically inversion of configuration at the center of attack, consistent with an SN2 mechanism.

For 3-arylaziridine-2-carboxylates, the regioselectivity of ring-opening is influenced by the electronic nature of the aryl substituent. Electron-releasing groups on the aryl ring can lead to a mixture of diastereomers due to some carbocationic character at the benzylic position, whereas electron-withdrawing groups favor a clean SN2-type opening at the C3 position. colab.ws

While [2+2] cycloadditions are a common method for synthesizing azetidines, the azetidine ring itself can participate in cycloaddition reactions, typically through the formation of reactive intermediates such as azomethine ylides or azetidinium ylides. These reactions provide access to a variety of polycyclic and heterocyclic scaffolds.

Azomethine ylides, which are 1,3-dipoles, can be generated from azetidines and subsequently undergo [3+2] cycloaddition reactions with various dipolarophiles. thieme.deresearchgate.netmdpi.com These reactions are a powerful tool for constructing highly substituted pyrrolidines and other five-membered nitrogen-containing heterocycles. thieme.de The intramolecular version of this reaction is particularly useful for rapidly building polycyclic amine structures with high diastereoselectivity. nih.gov Azomethine ylides can also be generated from the reaction of simple secondary amines with aldehydes bearing a pendant dipolarophile, followed by an intramolecular [3+2] cycloaddition. nih.gov

Azetidine carboxylate esters can react with metallocarbenes to form azetidinium ylides. These ylides can then undergo a nih.govdurham.ac.uk-shift to yield ring-expanded pyrrolidine (B122466) products. This methodology has been applied to the synthesis of pyrrolizidine (B1209537) alkaloids. nih.gov

The strained nature of the azetidinol (B8437883) scaffold can also predispose it to various rearrangement reactions, leading to the formation of different, often more stable, heterocyclic systems.

A notable rearrangement of 3-hydroxyazetidines is their conversion into highly substituted 2-oxazolines. durham.ac.uknih.gov This transformation is initiated by a Ritter reaction, where the tertiary benzylic alcohol is treated with a nitrile in the presence of a strong acid, such as sulfuric acid. durham.ac.uk The proposed mechanism involves the formation of a Ritter amide intermediate, which then undergoes a rapid intramolecular cyclization. This cyclization is driven by the nucleophilic attack of the amide carbonyl oxygen onto the azetidine ring, leading to ring-opening and the formation of the more stable five-membered oxazoline (B21484) ring. This cascade reaction proceeds smoothly and is tolerant of a range of functional groups on both the azetidine and nitrile components. durham.ac.uk

The following table summarizes the key aspects of this rearrangement.

| Starting Material | Reagents | Key Intermediate | Product |

|---|---|---|---|

| 3-Hydroxyazetidine | Nitrile (e.g., acetonitrile), H2SO4 | Ritter amide | 2-Oxazoline |

Other rearrangements of azetidines can be thermally induced. For instance, the thermal isomerization of 2-(bromomethyl)aziridines can lead to the formation of 3-bromoazetidines. rsc.org

Ring-Opening Reactions and Strain Release

Functional Group Transformations of the Hydroxyl Moiety

The tertiary hydroxyl group at the C3 position of this compound is a key site for functionalization, allowing for the introduction of a variety of substituents and the modulation of the molecule's physicochemical properties. Common transformations include oxidation, esterification, and etherification.

Oxidation of the 3-hydroxyazetidine to the corresponding azetidin-3-one (B1332698) provides a valuable synthetic intermediate. The Dess-Martin periodinane (DMP) is a mild and selective oxidizing agent for converting secondary alcohols to ketones and is well-suited for this transformation due to its tolerance of various functional groups. wikipedia.orgcommonorganicchemistry.comwikipedia.org The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, is another effective method for this conversion, known for its mild conditions and compatibility with sensitive substrates. adichemistry.comwikipedia.orgchem-station.comwikiwand.comyoutube.com

Esterification of the hydroxyl group can be achieved through reaction with carboxylic acids or their derivatives. For example, 3-hydroxyazetidine hydrochloride can undergo an acetyl reaction with acetic anhydride (B1165640) in the presence of a catalyst like zinc chloride. google.com

The hydroxyl group can also be converted into a better leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions, although direct displacement can be challenging at a tertiary center.

Esterification and Etherification

The tertiary hydroxyl group at the C3 position of the azetidine ring is a key site for functionalization through esterification and etherification reactions. These transformations are fundamental for modifying the compound's physicochemical properties, such as lipophilicity and steric profile.

Esterification: The formation of esters from this compound can be achieved using standard acylation methods. The reaction typically involves treating the alcohol with an acylating agent, such as an acid chloride or acid anhydride, in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. The synthesis of fluorinated esters is a common strategy in medicinal chemistry, and reactive distillation has been employed for their production in some cases, highlighting the industrial relevance of such transformations. mdpi.com

Etherification: Ether derivatives can be synthesized, for example, through a modification of the Williamson ether synthesis. This involves the deprotonation of the tertiary alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The choice of base and solvent is critical to avoid side reactions, especially given the potential for ring-opening of the strained azetidine system under harsh conditions.

| Transformation | Reagents & Conditions | Product Type |

| Esterification | R-COCl, Triethylamine, CH₂Cl₂ | Azetidin-3-yl ester |

| (RCO)₂O, Pyridine | Azetidin-3-yl ester | |

| Etherification | 1. NaH, THF2. R-X (Alkyl halide) | 3-Alkoxy-azetidine |

Oxidation Reactions

Oxidation of the tertiary alcohol at the C3 position of this compound would lead to the corresponding azetidin-3-one. While tertiary alcohols are generally resistant to oxidation without carbon-carbon bond cleavage, the synthesis of azetidin-3-ones is a well-established field. These ketones are valuable synthetic intermediates for creating densely functionalized azetidines. nih.gov

Methods for synthesizing azetidin-3-ones often proceed through cyclization pathways rather than direct oxidation of a tertiary azetidin-3-ol. For instance, gold-catalyzed intermolecular oxidation of N-propargylsulfonamides provides an efficient route to chiral azetidin-3-ones. nih.gov Another approach involves the regioselective aziridination of homoallenic sulfamates, which, after subsequent rearrangement, yields fused azetidin-3-ones. nih.gov These methods highlight the synthetic accessibility of the oxidized counterpart of this compound, which serves as a versatile precursor for further derivatization.

Reactivity of the Fluoro-Methylphenyl Substituent

The 4-fluoro-2-methylphenyl group attached to the azetidine ring possesses its own distinct reactivity profile, governed by the electronic and steric influences of the fluorine and methyl substituents.

Aromatic Functionalization (e.g., Electrophilic/Nucleophilic Substitution, Coupling)

Electrophilic Aromatic Substitution (EAS): Further substitution on the phenyl ring is directed by the existing groups. The methyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. libretexts.org The combined effect dictates that incoming electrophiles will preferentially target the positions ortho to the methyl group (C3 and C5) and ortho to the fluorine atom (C3 and C5). The C3 position is sterically hindered by the adjacent methyl and azetidinyl groups. Therefore, the C5 position is the most likely site for electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions).

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can act as a leaving group in SNAr reactions, particularly if the aromatic ring is further activated by strong electron-withdrawing groups. masterorganicchemistry.com In the case of the 4-fluoro-2-methylphenyl moiety, the ring is not strongly electron-deficient, so forcing conditions (high temperature, strong nucleophile) would be required to displace the fluoride (B91410). The rate-determining step in SNAr is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. masterorganicchemistry.comstackexchange.com This makes fluoride a better leaving group than other halogens in many SNAr contexts. masterorganicchemistry.com

Coupling Reactions: The fluoro-methylphenyl ring can participate in various transition-metal-catalyzed cross-coupling reactions. For instance, if the molecule is further functionalized with another halide (e.g., bromine or iodine) via electrophilic substitution, it can undergo Suzuki, Stille, or Buchwald-Hartwig amination reactions to form new carbon-carbon or carbon-nitrogen bonds. uni-muenchen.de

Influence of Fluorine on Reactivity and Electronic Properties

Physicochemical Properties: The introduction of fluorine often enhances metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450 oxidation). It can also increase lipophilicity and alter the pKa of nearby functional groups, which can impact protein binding and cell membrane permeability. nih.gov

| Property | Influence of Fluorine Substituent |

| Inductive Effect | Strong electron-withdrawal (-I) |

| Mesomeric Effect | Weak electron-donation (+M) |

| Reactivity (EAS) | Deactivating, Ortho-, Para-directing |

| Reactivity (SNAr) | Activating (stabilizes intermediate) |

| Bond Strength | C-F bond is very strong |

| Metabolic Stability | Often increases |

Derivatization Strategies for Advanced Chemical Synthesis

This compound is a valuable building block for creating more complex molecules, leveraging the reactivity of both the azetidine core and the aromatic substituent.

Formation of Substituted Azetidine Derivatives

Azetidines are considered valuable structural motifs in medicinal chemistry. uni-muenchen.de Derivatization of the this compound scaffold can be systematically achieved at several key positions.

N-Functionalization: The secondary amine of the azetidine ring is a prime site for modification. It can readily undergo N-alkylation with alkyl halides or reductive amination with aldehydes and ketones. N-acylation with acid chlorides or anhydrides yields the corresponding amides, while reaction with sulfonyl chlorides provides sulfonamides. These reactions are crucial for exploring structure-activity relationships in drug discovery programs. nih.gov

C3-Functionalization: The tertiary hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively. google.com Subsequent treatment with a wide range of nucleophiles (e.g., amines, thiols, azides, cyanides) allows for the introduction of diverse functionalities at the C3 position via an Sₙ2-type reaction, which may proceed with inversion of stereochemistry if the nitrogen is appropriately protected.

Aromatic Ring Functionalization: As discussed in section 3.3.1, the phenyl ring can be further substituted to introduce additional functional groups, providing another axis for structural diversification. nih.gov

These derivatization strategies enable the synthesis of extensive libraries of novel azetidine-containing compounds for screening in various biological assays. nih.gov

| Reaction Site | Transformation | Reagents | Resulting Derivative |

| Azetidine Nitrogen | N-Alkylation | R-X, Base | N-Alkyl-azetidine |

| N-Acylation | RCOCl, Base | N-Acyl-azetidine | |

| N-Sulfonylation | RSO₂Cl, Base | N-Sulfonyl-azetidine | |

| C3-Hydroxyl Group | Mesylation | MsCl, Base | 3-Mesyloxy-azetidine |

| Nucleophilic Substitution | Nu⁻ (after mesylation) | 3-Substituted-azetidine | |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | 3-(Fluoro-methyl-nitrophenyl)azetidin-3-ol |

Use as a Scaffold for Complex Molecule Assembly

The strategic placement of reactive functional groups and a constrained four-membered ring makes this compound a valuable scaffold for the assembly of more complex molecules, particularly in the field of medicinal chemistry. The azetidine ring system is increasingly recognized as a desirable motif in drug discovery, offering a favorable combination of properties such as improved solubility, metabolic stability, and three-dimensional diversity compared to more common ring systems. The tertiary alcohol and the secondary amine of the core scaffold serve as key handles for divergent synthesis, allowing for the introduction of a wide array of substituents and the construction of elaborate molecular architectures.

The derivatization of the azetidine scaffold can be systematically approached at two primary positions: the nitrogen atom and the C3-hydroxyl group. These modifications are crucial for exploring the chemical space around the core structure and for optimizing the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

N-Functionalization:

The secondary amine of the azetidine ring is a versatile point for modification. It can readily undergo a variety of standard organic transformations, including but not limited to:

N-Alkylation: Introduction of alkyl, benzyl (B1604629), or other substituted carbon chains.

N-Arylation: Formation of a carbon-nitrogen bond with an aromatic or heteroaromatic ring.

Acylation: Reaction with acyl chlorides or carboxylic acids to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form N-substituted derivatives.

These transformations allow for the incorporation of diverse functionalities that can modulate the biological activity and physical properties of the parent molecule.

Modification of the C3-Hydroxyl Group:

The tertiary hydroxyl group at the C3 position is another key site for diversification. While direct displacement can be challenging, it can be activated or transformed to facilitate the introduction of new substituents. Potential transformations include:

Etherification: Formation of ethers by reaction with appropriate electrophiles.

Esterification: Conversion to esters, which can act as prodrugs or modify solubility.

Displacement Reactions: Activation of the hydroxyl group (e.g., as a sulfonate ester) followed by nucleophilic substitution to introduce groups such as azides, nitriles, or other heterocyclic moieties.

The following table summarizes some of the key transformations that can be applied to the this compound scaffold, highlighting its versatility in the synthesis of complex derivatives.

| Transformation Type | Reagents and Conditions | Functional Group Introduced |

| N-Alkylation | R-X (alkyl halide), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) | Alkyl, Benzyl, etc. |

| N-Arylation | Ar-X (aryl halide), Palladium catalyst, Ligand, Base | Aryl, Heteroaryl |

| N-Acylation | RCOCl or (RCO)₂O, Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂, THF) | Acyl (Amide) |

| N-Sulfonylation | RSO₂Cl, Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂) | Sulfonyl (Sulfonamide) |

| Hydroxyl Activation | MsCl, TsCl, or Tf₂O, Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | Mesylate, Tosylate, Triflate |

| Nucleophilic Substitution | Nu⁻ (e.g., N₃⁻, CN⁻), Solvent (e.g., DMSO, DMF) | Azide, Nitrile, etc. |

While detailed research findings on the specific application of this compound as a scaffold in publicly disclosed complex molecule assembly are limited, the principles of azetidine chemistry strongly support its utility in this role. The synthetic pathways established for analogous 3-aryl-azetidin-3-ol derivatives serve as a clear blueprint for the potential diversification of this particular scaffold in the pursuit of novel bioactive molecules.

Advanced Structural Elucidation and Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis

NMR spectroscopy is the cornerstone for the structural analysis of 3-(4-Fluoro-2-methylphenyl)azetidin-3-ol in the solution state. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals, providing insights into the molecule's conformation and the relative orientation of its substituents.

The structural backbone of the molecule is pieced together using a series of NMR experiments. A standard 1D ¹H NMR spectrum provides initial information on the types of protons and their immediate electronic environment, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.

To establish connectivity, 2D techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace the proton network within the azetidine (B1206935) ring and the methyl group on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity (typically <5 Å), providing critical information for conformational analysis and the determination of relative stereochemistry. ipb.ptnih.govmdpi.com For instance, a NOE between a proton on the azetidine ring and the ortho-methyl group of the phenyl ring would help define the rotational orientation of the aryl substituent relative to the four-membered ring.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| Azetidine CH₂ (C2/C4) | 3.5 - 4.0 | 55 - 65 | Protons to C3, C4/C2 |

| Azetidine C3-OH | Broad singlet, variable | - | - |

| Azetidine C3 | - | 65 - 75 | - |

| Phenyl CH₃ | 2.2 - 2.4 | 18 - 22 | Protons to Phenyl C1, C2, C3 |

| Phenyl H (C3') | ~7.1 | ~130 | H to Phenyl C1', C5', CH₃ |

| Phenyl H (C5') | ~6.9 | ~115 (JC-F) | H to Phenyl C1', C3', C4' |

| Phenyl H (C6') | ~7.3 | ~125 | H to Phenyl C2', C4', Azetidine C3 |

| Phenyl C1' (C-Azetidine) | - | ~135 | - |

| Phenyl C2' (C-CH₃) | - | ~140 | - |

| Phenyl C4' (C-F) | - | ~162 (JC-F) | - |

For azetidine rings, the magnitude of the vicinal proton-proton coupling constants (³JHH) is highly dependent on the dihedral angle between the protons, which in turn defines the ring's stereochemistry. In substituted azetidines, it is generally observed that the coupling constant for protons in a cis orientation is larger than for protons in a trans orientation. ipb.pt Although the C3 position of the target molecule is quaternary, this principle becomes vital for analyzing substituted derivatives where a proton exists at C3. Furthermore, long-range coupling constants, such as those between protons and fluorine (JH-F), can provide additional conformational details about the orientation of the fluorophenyl ring. researchgate.net

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the most powerful method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule. By growing a single crystal of this compound and analyzing its diffraction pattern when exposed to an X-ray beam, a detailed electron density map can be generated, revealing the exact position of each atom.

For chiral molecules, X-ray crystallography using anomalous dispersion can determine the absolute configuration (i.e., distinguish between R and S enantiomers) without ambiguity. This technique is considered the gold standard for absolute structure proof.

Infrared (IR) and Mass Spectrometry (MS) for Complementary Analysis

IR spectroscopy and mass spectrometry serve as essential complementary techniques for structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to show distinct absorption bands corresponding to the O-H stretch of the alcohol, the N-H stretch of the secondary amine (if unsubstituted), C-H stretches for both aromatic and aliphatic protons, and a strong C-F stretch.

Table 2: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alcohol (O-H) | Stretch, broad | 3200 - 3600 |

| Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (CH₃, CH₂) | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Carbon-Fluorine (C-F) | Stretch | 1000 - 1400 |

| Carbon-Nitrogen (C-N) | Stretch | 1020 - 1250 |

| Carbon-Oxygen (C-O) | Stretch | 1000 - 1260 |

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound. In a typical electron ionization (EI) mass spectrum, the molecule would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides further structural clues. Expected fragmentation pathways for this molecule include the loss of a water molecule (M-18), cleavage of the azetidine ring, and loss of the methyl group. High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy.

Advanced Optical Spectroscopy (e.g., Circular Dichroism)

Since the C3 carbon of this compound is a stereocenter, the compound can exist as a pair of enantiomers. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for studying such chiral molecules. nih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral sample.

Enantiomers of a compound produce ECD spectra that are mirror images of each other, exhibiting opposite signals known as Cotton effects. nih.gov By comparing the experimental ECD spectrum of an enantiomerically pure sample to spectra predicted by quantum-chemical calculations, the absolute configuration (R or S) can be confidently assigned. nih.gov This method is particularly valuable when X-ray crystallography is not feasible or when confirming the stereochemical outcome of an asymmetric synthesis. researchgate.net

Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies specifically focused on the compound This compound are not publicly available at this time.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables for the following requested sections:

Computational and Theoretical Chemistry Studies

Intermolecular Interactions and Hydrogen Bonding

While computational methods such as Density Functional Theory are widely used to investigate the properties of novel chemical entities, the results of such studies for "3-(4-Fluoro-2-methylphenyl)azetidin-3-ol" have not been published in the sources accessed. Research on related structures, such as other 3-aryl-azetidin-3-ol derivatives or different fluorinated heterocyclic compounds, exists, but per the instructions to focus solely on the specified compound, this information cannot be used to generate the requested content.

Further research or declassification of proprietary data would be required to populate the detailed article as outlined.

Theoretical Basis for Stereoselective Induction

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific computational or theoretical studies focused on the stereoselective induction in reactions involving This compound . While the stereoselective synthesis of related azetidine (B1206935) derivatives, such as azetidin-3-ones and other functionalized azetidines, has been reported, detailed theoretical models explaining the origins of stereoselectivity for the specific compound are not presently available. nih.govuni-muenchen.de

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting stereochemical outcomes. Such studies typically involve the use of quantum chemical calculations, like Density Functional Theory (DFT), to model the transition states of the diastereomeric pathways. By comparing the calculated activation energies for the different pathways, researchers can predict which stereoisomer will be preferentially formed. These models often consider factors such as steric hindrance, electronic effects, and the role of catalysts or chiral auxiliaries in directing the stereochemical course of a reaction.

For instance, computational studies on other heterocyclic systems have successfully explained stereoselectivity by analyzing the geometries and energies of transition state structures. nih.govfrontiersin.org These analyses can reveal subtle non-covalent interactions, such as hydrogen bonding or steric repulsions, that stabilize one transition state over another, thereby leading to the observed stereochemical preference.

However, without specific studies on This compound or closely related 3-aryl-azetidin-3-ols, any discussion on the theoretical basis for its stereoselective induction would be speculative. The electronic and steric influence of the 4-fluoro and 2-methyl substituents on the phenyl ring, combined with the geometry of the azetidine ring, would be critical factors in any such theoretical model.

Future computational and theoretical investigations would be invaluable in providing a detailed understanding of the factors governing stereoselective reactions of This compound . Such studies would not only rationalize experimental observations but also aid in the design of more efficient and highly selective synthetic routes to this and related compounds.

Applications in Advanced Chemical Synthesis

Azetidinols as Chiral Building Blocks

Chiral azetidines are recognized as valuable synthons in asymmetric synthesis. nih.gov The stereocenter at the C3 position of 3-(4-fluoro-2-methylphenyl)azetidin-3-ol, when resolved into its individual enantiomers, provides a powerful tool for the construction of enantiomerically pure compounds. The synthesis of such chiral azetidinols can be approached through several methodologies. One prominent method involves the stereoselective reduction of a precursor azetidin-3-one (B1332698). Alternatively, the diastereoselective addition of an organometallic reagent, such as a Grignard reagent derived from 1-fluoro-4-iodo-2-methylbenzene, to an N-protected azetidin-3-one can establish the desired stereochemistry. nih.gov

Another powerful technique for the synthesis of 3-aryl-3-azetidinols is the Norrish-Yang cyclization. rsc.org This photochemical reaction proceeds through the intramolecular hydrogen abstraction of an α-aminoacetophenone precursor, leading to the formation of the strained four-membered ring. By employing chiral auxiliaries or chiral catalysts during the synthesis of the α-aminoacetophenone, it is possible to induce stereoselectivity in the cyclization, yielding enantiomerically enriched 3-aryl-azetidin-3-ols.

The resolved enantiomers of this compound can then be utilized as chiral building blocks. The predefined stereochemistry at the C3 position can direct the stereochemical outcome of subsequent reactions, a fundamental principle in asymmetric synthesis. For instance, the hydroxyl group can be used to direct metal-catalyzed reactions to a specific face of the molecule, or the entire azetidinol (B8437883) unit can be incorporated into a larger molecule, transferring its chirality to the final product.

Role in the Development of Novel Synthetic Methodologies

The unique reactivity of the strained azetidine (B1206935) ring in 3-hydroxyazetidines has been harnessed to develop innovative synthetic methodologies. The inherent ring strain can be exploited in "strain-release" reactions, where the relief of this strain provides the thermodynamic driving force for chemical transformations. beilstein-journals.org

For example, photogenerated 3-phenylazetidinols have been shown to undergo ring-opening reactions upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.org This process, which relies on the initial photochemical formation of the strained azetidinol followed by its subsequent cleavage, represents a novel strategy for the desymmetrization of these molecules and the synthesis of highly functionalized dioxolanes and 3-amino-1,2-diols. beilstein-journals.org

Furthermore, the rearrangement of 3-hydroxyazetidines into highly substituted 2-oxazolines has been reported. nih.gov This transformation, initiated by a Ritter-type reaction, proceeds through a cascade mechanism and demonstrates the utility of the azetidinol core as a latent precursor to other heterocyclic systems. The development of such novel rearrangements expands the synthetic chemist's toolbox for accessing complex molecular architectures from readily available starting materials. The reactivity of the azetidinol can be finely tuned by the nature of the protecting group on the nitrogen atom, which influences the stability of potential cationic intermediates. beilstein-journals.org

Precursors for Complex Heterocyclic Systems

The this compound scaffold serves as a versatile precursor for the synthesis of more intricate heterocyclic systems. The ability to selectively manipulate the azetidine ring and its substituents allows for the construction of a variety of complex molecular frameworks.

The functional handles present on the 3-aryl-azetidin-3-ol core can be utilized to construct fused or spirocyclic ring systems. For instance, the hydroxyl group can be converted into a suitable leaving group, followed by an intramolecular nucleophilic attack from a substituent on the phenyl ring or the nitrogen protecting group to form a bicyclic azetidine derivative. The development of methods for the enantioselective difunctionalization of azetines, precursors to azetidines, provides a route to chiral 2,3-disubstituted azetidines which can be further elaborated into polycyclic systems. nih.gov

As previously mentioned, the strain-driven ring-opening of 3-hydroxyazetidines provides a direct route to functionalized 1,3-amino alcohols. beilstein-journals.org These acyclic products are themselves valuable building blocks in organic synthesis, finding application in the preparation of ligands, and other biologically active molecules. The specific substitution pattern of the starting azetidinol, such as in this compound, is directly translated into the substitution pattern of the resulting amino alcohol, allowing for a high degree of control over the final product's structure.

Ligand Applications in Catalysis (e.g., Asymmetric Catalysis)

Chiral amino alcohols are a well-established class of ligands for asymmetric catalysis. The enantiomerically pure forms of this compound are prime candidates for this application. The vicinal arrangement of the hydroxyl and amino functionalities provides a bidentate chelation site for metal centers.

The rigid four-membered ring of the azetidine core imparts a well-defined conformational constraint on the ligand, which can translate into high levels of stereocontrol in catalytic reactions. The substituents on the phenyl ring, the fluorine atom and the methyl group, can be used to fine-tune the steric and electronic properties of the ligand, thereby optimizing its performance in a specific catalytic transformation. These ligands can be employed in a variety of asymmetric reactions, such as the addition of organometallic reagents to aldehydes and ketones, asymmetric hydrogenations, and cyclopropanations.

Isosteric Replacements in Chemical Scaffolds (Purely Chemical Perspective)

From a purely chemical perspective, the 3-hydroxyazetidine moiety can be considered as an isosteric replacement for other chemical groups in larger molecular scaffolds. The rigid, three-dimensional nature of the azetidine ring can impart unique conformational properties to a molecule compared to more flexible acyclic or larger ring systems.

The replacement of a gem-dimethyl group or a carbonyl group with the 3-hydroxyazetidine core can significantly alter the shape and polarity of a molecule while maintaining a similar molecular weight. This can be a valuable strategy in the design of new chemical entities with tailored properties. The ability to introduce the this compound unit into a molecule allows for the exploration of new chemical space and the investigation of structure-activity relationships from a fundamental chemical standpoint.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The principles of green chemistry, particularly the concept of atom economy, are increasingly guiding the development of new synthetic methodologies. jocpr.com Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. skpharmteco.com Future efforts in the synthesis of 3-(4-fluoro-2-methylphenyl)azetidin-3-ol and its analogs will prioritize strategies that maximize this efficiency, thereby minimizing waste.

Promising research avenues include:

Catalytic Cyclization Reactions: Moving away from stoichiometric reagents, catalytic intramolecular cyclizations represent a key area for improvement. For instance, the development of copper-based photoredox catalysis for the anti-Baldwin 4-exo-dig radical cyclization of ynamides offers a regioselective route to highly functionalized azetidines. nih.gov Another sustainable approach involves the use of Lewis acids like Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) to catalyze the intramolecular aminolysis of epoxy amines, providing direct access to the azetidine (B1206935) core under mild conditions. nih.govfrontiersin.org

C-H Amination/Functionalization: Direct C-H amination strategies are exceptionally atom-economical as they avoid the need for pre-functionalized substrates. Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been shown to be effective for creating functionalized azetidines and could be adapted for precursors of 3-aryl-azetidin-3-ols. rsc.org This approach forms C-N bonds directly from C-H bonds, with water often being the only byproduct.

| Synthetic Strategy | Description | Potential Atom Economy | Key Advantages | Reference Example |

|---|---|---|---|---|

| Traditional SN2 Cyclization | Intramolecular displacement of a leaving group on a γ-amino halide or alcohol derivative. | Low to Moderate | Well-established and reliable. | nsf.gov |

| [2+2] Cycloadditions | Photochemical or thermal cycloaddition of imines and alkenes (aza Paternò-Büchi reaction). | High | Direct formation of the four-membered ring in a single step. | researchgate.net |

| Catalytic C-H Amination | Direct intramolecular formation of a C-N bond from a C-H bond, catalyzed by a transition metal. | Very High | Avoids pre-functionalization, minimizes waste. | rsc.org |

| Radical Cyclization of Ynamides | Copper-photocatalyzed anti-Baldwin 4-exo-dig cyclization to form the azetidine ring. | High | Provides access to highly functionalized azetidines with excellent regioselectivity. | nih.gov |

Development of Catalyst Systems for Greater Selectivity and Efficiency

Catalysis is central to modern organic synthesis, and the future development of synthetic routes toward this compound will rely on the discovery of more advanced catalyst systems. The primary goals are to enhance selectivity (enantio-, diastereo-, and regio-) and improve efficiency, allowing for lower catalyst loadings and milder reaction conditions.

Key areas for catalyst development include:

Earth-Abundant Metal Catalysis: While precious metals like palladium and gold have proven effective, there is a strong push towards using more sustainable and cost-effective metals. rsc.orgnih.gov Iron-catalyzed reactions, such as the alkylation of thiols with azetidinols, demonstrate the potential of earth-abundant metals to mediate key transformations efficiently. acs.orgnih.govimperial.ac.uk

Asymmetric Catalysis: For applications where chirality is crucial, the development of enantioselective catalysts is paramount. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been used to produce chiral azetidin-3-ones, which are direct precursors to chiral azetidin-3-ols. nih.govscilit.com Future work will focus on designing chiral ligands for various transition metals that can control the stereochemistry of the azetidine core during its formation.

Ligand Design and Optimization: The performance of a metal catalyst is often dictated by its ligand sphere. Research into novel ligand scaffolds, such as the tailored iminopyridyl ligands for palladium catalysts, can significantly impact catalytic activity and stability. mdpi.com Fine-tuning ligand electronics and sterics will be essential for achieving optimal performance in specific transformations leading to complex azetidines.

| Catalyst System | Transformation | Selectivity Controlled | Key Features | Reference |

|---|---|---|---|---|

| La(OTf)₃ | Intramolecular aminolysis of epoxides | Regioselectivity | High yields, tolerance of acid-sensitive groups. | nih.govfrontiersin.org |

| Gold(I) Complexes | Oxidative cyclization of N-propargylsulfonamides | Stereoselectivity | Access to chiral azetidin-3-ones from chiral precursors. | nih.govscilit.com |

| Iron(III) Chloride | Thiol alkylation of N-Cbz azetidinols | Chemoselectivity | Mild, efficient, uses an earth-abundant metal. | acs.orgnih.gov |

| Palladium(II) Acetate | Intramolecular γ-C(sp³)–H amination | Regioselectivity | High atom economy for direct C-N bond formation. | rsc.org |

Advanced Mechanistic Investigations via In-situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is critical for process optimization and the rational design of new reactions and catalysts. Traditional methods involving the isolation and characterization of intermediates can be challenging for rapid or complex reaction pathways. The application of advanced in-situ spectroscopic techniques offers a powerful window into these processes in real-time.

Future mechanistic studies on the synthesis and reactions of this compound could leverage:

In-situ Infrared (IR) Spectroscopy: This technique is ideal for tracking the concentration of reactants, products, and key intermediates by monitoring characteristic vibrational frequencies (e.g., C=O, O-H, N-H). It has been successfully used to confirm the rapidity of strain-release-driven reactions in azetidine synthesis. bris.ac.uk

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about transient species, catalyst resting states, and reaction kinetics without the need for sample workup.

Reaction Calorimetry: By measuring the heat flow of a reaction in real-time, calorimetry can provide critical kinetic and thermodynamic data, helping to identify changes in mechanism, potential hazards, and optimal process parameters.

The insights gained from these techniques will be invaluable for optimizing reaction conditions, identifying catalyst deactivation pathways, and elucidating the role of transient intermediates, such as the azetidine carbocation proposed in iron-catalyzed functionalization reactions. acs.org

Computational Design of Azetidinol-Based Structures with Tunable Properties

Computational chemistry and in-silico modeling are becoming indispensable tools in modern chemical research. peerscientist.com These methods can accelerate the discovery process by predicting molecular properties, guiding synthetic efforts, and providing mechanistic insights that are difficult to obtain experimentally.

For this compound and its derivatives, computational approaches can be applied to:

Guide Reaction Development: As demonstrated in the synthesis of other azetidines, computational modeling can predict the feasibility and outcome of reactions. By calculating the frontier molecular orbital energies of reactants, researchers can pre-screen potential reaction partners, saving significant experimental time and resources. thescience.dev

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. researchgate.netnih.gov By developing QSAR models for azetidinol (B8437883) derivatives, researchers can predict the properties of novel, unsynthesized compounds and prioritize the synthesis of candidates with the most promising profiles. chalcogen.ro

Molecular Modeling and Dynamics: These tools can be used to study the three-dimensional structure and conformational preferences of azetidinols. This is crucial for designing molecules that can fit into the binding pocket of a biological target or for predicting the physical properties of azetidinol-based materials.

| Computational Method | Objective | Predicted/Modeled Properties | Potential Impact |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Feasibility & Mechanism | Transition state energies, orbital energies, reaction pathways. | Guides selection of reactants and catalysts. thescience.dev |

| QSAR | Predictive Modeling | Biological activity, toxicity, solubility. | Prioritizes synthesis of high-potential derivatives. researchgate.netnih.gov |

| Molecular Dynamics (MD) | Conformational Analysis | Binding modes, conformational stability, solvent effects. | Informs design for drug-receptor interactions and materials science. |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and screening of libraries of azetidinol derivatives, the integration of modern automation and continuous manufacturing technologies is essential. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing. nih.gov

Continuous Flow Synthesis: Performing reactions in a continuous flow reactor provides superior control over reaction parameters such as temperature, pressure, and residence time. rsc.org This technology is particularly well-suited for handling highly reactive or unstable intermediates, such as the lithiated azetidines used in some synthetic routes. uniba.itacs.orgacs.org Flow chemistry also facilitates rapid reaction optimization, improves safety, and allows for seamless scaling from laboratory to production quantities. worktribe.comvapourtec.comorganic-chemistry.org

Automated Synthesis Platforms: The development of automated synthesizers, often utilizing pre-packaged reagent cartridges, enables high-throughput synthesis of compound libraries with minimal manual intervention. merckmillipore.com These platforms can perform a wide range of reactions, including N-heterocycle formation and reductive amination, and can be programmed to generate, isolate, and purify products automatically. researchgate.netyoutube.com Applying this technology to the derivatization of the this compound core would dramatically accelerate the exploration of its chemical space.

The combination of these technologies will enable the rapid generation of diverse azetidinol libraries, facilitating structure-activity relationship studies and the discovery of novel compounds with optimized properties.

Expanding the Scope of Derivatization for Non-Traditional Applications

While functionalized azetidines are well-recognized as valuable scaffolds in medicinal chemistry, their unique properties also make them attractive for a range of non-traditional applications. bris.ac.ukenamine.net Future research should aim to expand the utility of this compound by exploring derivatization strategies that target applications in materials science, chemical biology, and catalysis.

Potential future directions include:

Materials Science: The rigid, three-dimensional azetidinol core could be incorporated into polymer backbones or as pendant groups to create novel materials with tailored thermal, mechanical, or optical properties. The presence of the fluorine atom could be exploited to create materials with specific hydrophobic or liquid crystalline characteristics.

Chemical Biology: The azetidinol scaffold can be functionalized with reporter tags (e.g., fluorophores, biotin) or bioorthogonal handles (e.g., alkynes, azides) to create chemical probes for studying biological systems. The fluorine atom also serves as a useful label for ¹⁹F NMR-based screening and mechanistic studies.

Ligand Design for Catalysis: The defined stereochemistry and conformational rigidity of azetidinol derivatives make them excellent candidates for chiral ligands in asymmetric catalysis. By functionalizing the nitrogen and hydroxyl groups, bidentate or tridentate ligands could be synthesized and evaluated in a range of metal-catalyzed transformations.

Fragment-Based Drug Discovery: The compact and rigid nature of the azetidinol core makes it an ideal fragment for use in fragment-based screening campaigns to identify new starting points for drug discovery programs. enamine.net Modular derivatization methods will be key to rapidly elaborating initial fragment hits. rsc.orgchemrxiv.org

By looking beyond conventional applications, researchers can unlock the full potential of the this compound scaffold, establishing it as a versatile building block in multiple scientific disciplines.

Q & A

Q. What are the established synthetic routes for 3-(4-Fluoro-2-methylphenyl)azetidin-3-ol, and what methodological challenges arise during its preparation?

The synthesis typically involves a [3+1] cyclization strategy, starting with fluoro-substituted aromatic precursors. Key steps include:

- Precursor Functionalization : Bromination or hydroxylation of 4-fluoro-2-methylbenzaldehyde derivatives to introduce reactive groups (e.g., aldehydes or ketones) for azetidine ring formation .

- Ring Closure : Use of reagents like trimethylsilyl azide or ammonia derivatives to form the azetidine core. Challenges include controlling regioselectivity and minimizing side reactions (e.g., over-alkylation) .

- Purification : Column chromatography or recrystallization is often required to isolate the product, with purity confirmed via HPLC (>97%) .

Q. What analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : - and -NMR are critical for verifying substituent positions and fluorine integration .

- X-ray Crystallography : Resolves stereochemical ambiguities; e.g., a related azetidinone structure was confirmed using this method .

- HPLC-MS : Ensures purity and detects trace impurities, especially for intermediates prone to oxidation or hydrolysis .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of azetidin-3-ol derivatives, and what impact does stereochemistry have on biological activity?

- Chiral Catalysts : Asymmetric catalysis (e.g., Sharpless epoxidation analogs) can enhance enantiopurity. For example, (3R,4R)- and (3S,4S)-azetidinones showed divergent pharmacological profiles in receptor binding studies .

- Chromatographic Resolution : Chiral HPLC columns (e.g., amylose-based phases) separate enantiomers, with recovery rates >90% reported for similar fluorinated azetidines .

- Biological Implications : Stereoisomers may exhibit orders-of-magnitude differences in potency. For instance, a related compound’s (3R,4R)-isomer showed 10-fold higher activity than its (3S,4S)-counterpart in kinase inhibition assays .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for fluorinated azetidin-3-ol derivatives in drug discovery?

- Substituent Variation : Systematic modification of the phenyl ring (e.g., replacing fluorine with chlorine or methyl groups) to assess electronic and steric effects .

- Pharmacophore Modeling : Computational tools (e.g., docking simulations) predict interactions with targets like GABA receptors, guided by crystallographic data .

- In Vitro Screening : Fluorinated analogs are tested for bioavailability and metabolic stability, with logP values optimized via introduction of polar groups (e.g., hydroxyls) .

Q. How does the stability of this compound vary under different experimental conditions, and what decomposition pathways are observed?

- Thermal Stability : Decomposition above 150°C releases hydrogen fluoride (HF) and aromatic byproducts, detected via TGA-FTIR .

- pH Sensitivity : The compound degrades rapidly in acidic conditions (pH <3), forming hydrolyzed azetidine rings and fluorophenol derivatives .

- Light Exposure : Photooxidation generates quinone-like species, mitigated by storing samples in amber vials under nitrogen .

Q. How can contradictory data in pharmacological studies of azetidin-3-ol derivatives be resolved?

- Batch Consistency : Verify synthetic reproducibility (e.g., via -NMR) to rule out impurity-driven artifacts .

- Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) to reduce variability in IC measurements .

- Stereoisomer Cross-Contamination : Re-evaluate enantiomeric ratios using chiral columns if biological results conflict with literature .

Methodological Considerations

- Synthetic Optimization : Use Design of Experiments (DoE) to balance reaction temperature, solvent polarity, and catalyst loading for higher yields .

- Toxicity Screening : Prioritize Ames tests for mutagenicity and hepatocyte assays for hepatic clearance, as fluorinated azetidines may form reactive metabolites .

- Data Validation : Cross-reference spectral data with databases (e.g., PubChem) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.